7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one is a quinazoline derivative known for its significant biological and chemical properties. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one typically involves the reaction of 4-(trifluoromethyl)aniline with various reagents to form the quinazoline core. One common method includes the cyclization of 4-(trifluoromethyl)aniline with ethyl 2-cyano-3-ethoxyacrylate under acidic conditions, followed by reduction and amination to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one has been widely studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polyimides, which have applications in microelectronics and aerospace
Mechanism of Action
The mechanism of action of 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzylamine
- 4-(trifluoromethyl)phenylmethanamine
- 4-(trifluoromethyl)benzenemethanamine
Uniqueness
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one stands out due to its unique combination of the quinazoline core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and increased biological activity, compared to other similar compounds .
Properties
Molecular Formula |
C15H10F3N3O |
---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)9-3-1-8(2-4-9)13-20-12-7-10(19)5-6-11(12)14(22)21-13/h1-7H,19H2,(H,20,21,22) |
InChI Key |
QTBGFVPPFJHDOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)N)C(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.